molecular formula C18H16ClN3O2S B15102012 ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B15102012
M. Wt: 373.9 g/mol
InChI Key: ZMBNYHODDLRLOK-UHFFFAOYSA-N
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Description

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chlorophenyl group, a phenyl group, and an ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate is cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole compound is esterified with ethyl bromoacetate to yield the target compound .

Chemical Reactions Analysis

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with DNA or proteins involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl {[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN4OSC_{21}H_{23}ClN_4OS with a molecular weight of approximately 414.95 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for related triazole compounds suggest that these derivatives can be effective against both gram-positive and gram-negative bacteria as well as certain fungal strains such as Candida albicans and Saccharomyces cerevisiae .

Microorganism MIC (µg/mL)
Gram-positive bacteria31.3 - 500
Gram-negative bacteria31.3 - 500
Candida albicans31.3 - 500
Saccharomyces cerevisiae31.3 - 500

Antitumor Activity

Triazole compounds have also been investigated for their antitumor properties. Research indicates that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The presence of an electronegative chlorine atom in the structure has been identified as a critical factor in enhancing antiproliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often act by inhibiting enzymes involved in the biosynthesis of ergosterol in fungi, leading to cell membrane disruption.
  • Interference with Cell Cycle : Some studies suggest that these compounds can interfere with the cell cycle of cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : Triazoles may alter the expression of genes involved in cell signaling pathways related to growth and apoptosis .

Study on Antimicrobial Efficacy

In a comparative study examining various triazole derivatives, this compound demonstrated promising antimicrobial activity with MIC values comparable to established antibiotics like ampicillin and fluconazole .

Research on Antitumor Effects

Another study focused on the antitumor effects of triazole derivatives showed that compounds with similar structures could significantly reduce tumor size in animal models by inducing apoptosis and inhibiting angiogenesis . These findings highlight the potential for further development of this compound as a therapeutic agent.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

ethyl 2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-7-6-8-14(19)11-13)22(18)15-9-4-3-5-10-15/h3-11H,2,12H2,1H3

InChI Key

ZMBNYHODDLRLOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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